Targocil-II is a novel antibiotic compound identified as an inhibitor of wall teichoic acid biosynthesis in Staphylococcus aureus. It specifically targets the TarG subunit of the ABC transporter complex TarGH, which is responsible for transporting wall teichoic acid precursors across the bacterial membrane. This inhibition leads to a significant reduction in the growth of both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus.
Targocil-II was discovered through high-throughput screening aimed at identifying inhibitors of wall teichoic acid biosynthesis. It is classified as an antibiotic and specifically functions as a bacteriostatic agent, meaning it inhibits bacterial growth rather than killing the bacteria outright. The compound is particularly effective against Staphylococcus aureus, with minimum inhibitory concentrations (MIC90s) reported at 2 µg/mL for both methicillin-susceptible and methicillin-resistant strains .
The synthesis of Targocil-II involves the modification of earlier compounds identified during screening processes. Specifically, it includes structural analogs of previously characterized inhibitors. The synthesis typically employs standard organic chemistry techniques, including coupling reactions and purification methods such as chromatography to isolate the desired product. The details regarding specific reagents and conditions are documented in relevant scientific literature but are not exhaustively detailed in the available sources.
Targocil-II's molecular structure has been elucidated through various analytical techniques, although specific structural diagrams are not provided in the sources. The compound is characterized by its ability to bind to the transmembrane domain of TarG, preventing ATP hydrolysis by this transporter. This binding occurs at an allosteric site, which allows for specificity compared to traditional ATP-competitive inhibitors .
Targocil-II functions by inhibiting the activity of the TarGH complex, specifically targeting the TarG subunit. This inhibition disrupts the translocation process of wall teichoic acid precursors, leading to a decrease in their incorporation into the bacterial cell wall. The compound's mechanism involves blocking ATP hydrolysis necessary for transporter function, which has been confirmed through genetic studies demonstrating resistance mutations in TarG .
The mechanism of action for Targocil-II centers on its interaction with the ABC transporter complex TarGH. By binding allosterically to TarG, Targocil-II prevents conformational changes required for ATP hydrolysis, effectively halting the transport of wall teichoic acid precursors. This results in decreased levels of wall teichoic acid in the bacterial cell wall, leading to impaired cell growth and division. Moreover, Targocil-II has been shown to significantly reduce autolytic activity in treated cells, further contributing to its bacteriostatic effect .
Targocil-II exhibits several notable physical and chemical properties:
These properties make Targocil-II a promising candidate for further development as a therapeutic agent against resistant bacterial strains .
Targocil-II is primarily utilized in microbiological research to study bacterial cell wall synthesis and transport mechanisms. Its ability to inhibit wall teichoic acid biosynthesis makes it a valuable tool for investigating potential therapeutic strategies against Staphylococcus aureus infections, particularly those resistant to conventional antibiotics like methicillin. Furthermore, ongoing research may explore its applications in combination therapies or as a lead compound for developing new antibiotics targeting similar pathways .
Recent cryo-EM studies of Staphylococcus aureus TarGH at resolutions up to 2.3 Å ( [1] [3] [10]) have revolutionized our understanding of Targocil-II's mechanism of action. This inhibitor targets an ABC transporter (TarGH) essential for wall teichoic acid (WTA) biosynthesis—a critical virulence factor in gram-positive bacteria. The high-resolution structures capture distinct functional states:
Targocil-II binds a well-defined pocket at the extracellular dimerization interface of the TarG transmembrane domains (TMDs), as shown in Table 1. This site exhibits three key characteristics:
Table 1: Targocil-II Binding Site at the TarG Dimer Interface
Feature | Structural Details | Biological Significance |
---|---|---|
Location | Symmetric pocket formed by TM1/TM5 helices of both TarG protomers | Overlaps with the putative WTA substrate exit path |
Key Residues | Arg186, Phe189, Tyr190 (constriction); Phe55, Tyr51 (hydrophobic roof) | Mutation disrupts Targocil-II binding and WTA transport capacity |
Binding Interactions | Hydrophobic contacts with aromatic residues; H-bonds with Arg186 backbone | Mimics interactions of "flipped" but unreleased WTA-poly(GroP) substrate |
Pocket Volume | ~1,200 Ų buried surface area | Compatible with size of lipid-linked WTA polymer (C55-PP-GlcNAc-ManNAc-GroP-(RboP)ₙ<₄₀) |
The binding pocket is lined with conserved aromatic residues (Phe55, Tyr51, Phe189, Tyr190) that form a hydrophobic "seal" above the electropositive cavity accommodating the anionic WTA polymer. Targocil-II's benzamide moiety inserts into this constriction site, while its thiazole ring engages Arg186 via backbone hydrogen bonds. This binding mode sterically blocks substrate egress and mimics the structural role of the flipped lipid-linked intermediate ( [1] [10]). Crucially, this extracellular location makes TarG accessible to inhibitors without requiring cytoplasmic penetration—a key advantage for antibiotic design.
Targocil-II binding triggers long-range allosteric rearrangements extending 70 Å from the TarG TMDs to the cytosolic TarH NBDs. Comparative analysis of cryo-EM structures reveals:
Table 2: Nucleotide-Binding Domain (NBD) Conformational States
State | D-Loop Conformation | ATPase Activity | Interdomain Coupling |
---|---|---|---|
ATPγS-bound (no inhibitor) | Disordered; Glu169-Asp175 retracted | Basal (~5% of Vₘₐₓ) | Weak TMD-NBD coupling; GH motif not engaged with LG-loop |
Targocil-II + ATPγS | Ordered; Glu169 hydrogen-bonded | Activated (Vₘₐₓ 70 μmol/min/mol) | Strong TMD-NBD coupling; GH motif binds LG-loop, enabling ATP hydrolysis competence |
In the absence of Targocil-II, the ATPγS-bound NBDs adopt an unusual conformation where the catalytic sites are occluded despite nucleotide binding. The gating helix (GH) in NBDs fails to engage the LG-loop (residues 31–35) of TarG, preventing productive transmission of conformational energy. Targocil-II binding remotely repositions the GH motif, enabling its interaction with the LG-loop and stabilizing a closed NBD dimer configuration optimal for ATP hydrolysis ( [1] [3]). This allostery is quantified by a 14-fold increase in ATPase turnover upon inhibitor binding—paradoxically activating the enzyme while blocking transport.
The D-loop (residues Glu169-Asp175) in TarH acts as a central regulatory switch governing ATP hydrolysis competence. Cryo-EM maps at 2.3–3.0 Å resolution demonstrate:
Table 3: D-Loop Conformational Dynamics
Condition | D-Loop State | Key Interactions | Functional Consequence |
---|---|---|---|
Apo or ATPγS alone | Disordered/retracted | No contacts with Walker B motif; Asp168 occluded | Spurious hydrolysis minimized; "auto-inhibited" state |
Targocil-II bound | Extended/ordered | Glu169 H-bonded to Walker B (Asp168); Asp175 salt-bridged to Arg in ABC signature | Positions catalytic water for nucleophilic attack; stabilizes post-hydrolysis transition state |
In the inhibited state (ATPγS alone), the D-loop adopts a retracted conformation that sterically blocks Asp168 (Walker B motif) from coordinating the catalytic magnesium ion. Targocil-II binding induces a 12-Å displacement of the D-loop, allowing Glu169 to hydrogen-bond with Asp168 and optimally position the hydrolytic water molecule adjacent to ATP's γ-phosphate. This rearrangement is propagated via the gating helix (α1) and coupling helix (CpH), effectively coupling extracellular inhibitor binding to cytosolic ATPase activation. The resulting "jammed" ATPase cycle drives futile hydrolysis without substrate translocation, depleting cellular ATP pools and halting WTA assembly ( [1] [3] [10]).
Inhibitor-Induced Allostery: Targocil-II exemplifies a rare extracellularly acting allosteric activator of ATPase activity. By hijacking the substrate-sensing mechanism of TarGH, it forces the transporter into a high-energy hydrolysis-competent state that cannot progress to substrate release—a process termed "conformational theft" ( [1]).
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1